molecular formula C9H9ClN2O B1323305 N-Allyl-6-chloronicotinamide CAS No. 915921-01-6

N-Allyl-6-chloronicotinamide

Cat. No.: B1323305
CAS No.: 915921-01-6
M. Wt: 196.63 g/mol
InChI Key: DQCBAARVIMURGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allyl-6-chloronicotinamide is a useful research compound. Its molecular formula is C9H9ClN2O and its molecular weight is 196.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity

Research has explored the potential of compounds related to N-Allyl-6-chloronicotinamide, such as N-(arylmethoxy)-2-chloronicotinamides, in the field of herbicides. These compounds have shown promising herbicidal activity against various plants like bentgrass and duckweed, with some demonstrating superior efficacy compared to commercial herbicides. This suggests that this compound derivatives could be used in developing new herbicides, particularly against monocotyledonous weeds (Chen Yu et al., 2021).

Synthesis and Chemical Properties

The efficient synthesis of 2-aryl-6-chloronicotinamides, closely related to this compound, has been achieved through regioselective Suzuki coupling. This process involved the use of palladium catalysts and highlighted the impact of chelation on regioselectivity. Such synthetic methods are crucial for producing various derivatives that could have diverse applications in chemistry and pharmaceuticals (Wu Yang et al., 2003).

Potential in Neuropharmacology

Studies on dopamine receptor agonists related to 3-allyl-6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine have indicated that N-allyl derivatives retain DA-1 agonist potency and also exhibit DA-2 agonist activity. These findings suggest potential applications in neuropharmacology, especially in developing drugs that target dopamine receptors for treating neurological disorders (S. Ross et al., 1987).

Biocatalysis and Industrial Chemistry

Research on the biocatalytic hydrolysis of chlorinated nicotinamides, including those similar to this compound, has shown promise for industrial applications. Specifically, an amidase from Pantoea sp. demonstrated high activity for nicotinamide and its derivatives, suggesting potential for large-scale production processes, such as in the manufacturing of agrochemicals and pharmaceuticals (R. Zheng et al., 2018)

Mechanism of Action

Target of Action

N-Allyl-6-chloronicotinamide, also known as 6-chloro-N-prop-2-enylpyridine-3-carboxamide, is a derivative of nicotinamide . Nicotinamide is a component of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in redox reactions . Therefore, the primary targets of this compound are likely to be enzymes and proteins involved in these biochemical pathways.

Mode of Action

Nicotinamide and its derivatives are known to participate in redox reactions, acting as electron donors or acceptors . This compound could potentially influence these reactions, altering the redox state of cells and affecting various cellular processes.

Biochemical Pathways

This compound, as a nicotinamide derivative, is likely involved in the NAD(P)(H) biosynthetic pathways . These pathways are crucial for energy production, DNA repair, cell signaling, and other essential cellular functions . Changes in these pathways could have significant downstream effects, potentially influencing cell growth, differentiation, and survival.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential involvement in redox reactions and NAD(P)(H) biosynthetic pathways, it could influence various cellular processes, potentially leading to changes in cell growth, differentiation, and survival .

Properties

IUPAC Name

6-chloro-N-prop-2-enylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-2-5-11-9(13)7-3-4-8(10)12-6-7/h2-4,6H,1,5H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCBAARVIMURGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640951
Record name 6-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-01-6
Record name 6-Chloro-N-2-propen-1-yl-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Allyl-6-chloronicotinamide
Reactant of Route 2
Reactant of Route 2
N-Allyl-6-chloronicotinamide
Reactant of Route 3
Reactant of Route 3
N-Allyl-6-chloronicotinamide
Reactant of Route 4
Reactant of Route 4
N-Allyl-6-chloronicotinamide
Reactant of Route 5
Reactant of Route 5
N-Allyl-6-chloronicotinamide
Reactant of Route 6
Reactant of Route 6
N-Allyl-6-chloronicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.